molecular formula C27H31N3O3 B2757638 N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-46-9

N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2757638
CAS RN: 872862-46-9
M. Wt: 445.563
InChI Key: LNWRIZFBXYEJBO-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C27H31N3O3 and its molecular weight is 445.563. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the compound of interest, has revealed potential applications as antiallergic agents. Studies have shown that these compounds, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, exhibit potent antiallergic properties, significantly more effective than astemizole in histamine release assays and IL-4 and IL-5 production tests from Th-2 cells. This suggests a potential pathway for developing new antiallergic medications based on the structural framework of the compound (Menciu et al., 1999).

Antimicrobial Applications

Compounds bearing the 1,3,4-oxadiazole and piperidine groups, similar to parts of the target compound's structure, have been explored for their antimicrobial properties. Syntheses of N-substituted derivatives of such compounds have demonstrated moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates the potential of the compound of interest for use in developing new antimicrobial agents, especially in addressing antibiotic resistance issues (Khalid et al., 2016).

Anticancer Research

Investigations into sulfonamide-derived isatins, which share functional group characteristics with the compound , have shown significant anticancer effects, particularly against hepatocellular carcinoma (HCC) cell lines. These studies highlight the importance of molecular hybridization in drug design, suggesting the potential of N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide and related compounds in anticancer research. The ability to induce apoptosis and affect cancer cell growth underscores the compound's relevance in developing new therapeutic agents for cancer treatment (Eldeeb et al., 2022).

Enzyme Inhibition

The synthesis and evaluation of enzyme inhibitory activities of 3,4,5-trisubstituted-1,2,4-triazole analogues, featuring structural motifs similar to the compound of interest, reveal significant potential in developing new therapeutic agents targeting specific enzymes. This research pathway offers insights into designing inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are critical in various physiological and pathological processes. The findings suggest that similar structural analogues, including the target compound, could serve as bases for new drugs with improved efficacy and specificity (Virk et al., 2018).

properties

IUPAC Name

N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-3-20-12-14-21(15-13-20)30(4-2)27(33)26(32)23-18-29(24-11-7-6-10-22(23)24)19-25(31)28-16-8-5-9-17-28/h6-7,10-15,18H,3-5,8-9,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWRIZFBXYEJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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